molecular formula C20H16N4OS B2660152 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034486-32-1

3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2660152
CAS RN: 2034486-32-1
M. Wt: 360.44
InChI Key: WDHCBJQVTKLXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective in treating a variety of cancers.

Mechanism of Action

3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the signaling pathways that are important for the survival and proliferation of cancer cells. By inhibiting BTK, 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can block these pathways and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has been shown to have a number of biochemical and physiological effects. It can inhibit the activation of BTK and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. It can also modulate the immune system by inhibiting the activation of B cells and reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is that it has shown efficacy in a variety of cancer cell lines and animal models, suggesting that it may be effective against a wide range of cancers. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide. One area of interest is in combination therapy, where 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide could be used in conjunction with other cancer treatments to enhance their efficacy. Another area of interest is in the development of more selective BTK inhibitors, which could have fewer side effects than 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide. Finally, further studies are needed to determine the safety and efficacy of 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide in clinical trials.

Synthesis Methods

The synthesis of 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has been described in several research articles. One such method involves the reaction of 3-(1H-pyrazol-1-yl)benzoic acid with 5-(thiophen-2-yl)pyridin-3-ylmethanol in the presence of a coupling agent and a base. The resulting intermediate is then reacted with benzoyl chloride to yield the final product.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including those derived from lymphoma, leukemia, and solid tumors. In addition, it has been shown to be effective in animal models of cancer.

properties

IUPAC Name

3-pyrazol-1-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-20(16-4-1-5-18(11-16)24-8-3-7-23-24)22-13-15-10-17(14-21-12-15)19-6-2-9-26-19/h1-12,14H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHCBJQVTKLXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.